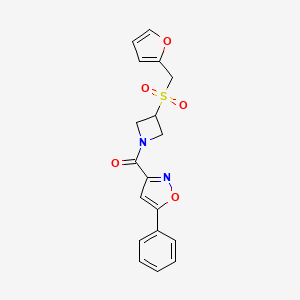![molecular formula C24H23N3O5S B2913730 ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-60-3](/img/structure/B2913730.png)
ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester and amide functional groups, as well as the heterocyclic ring. These groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Reactivity
- Ethyl 2-methyl-2,3-butadienoate, through a [4 + 2] annulation reaction with N-tosylimines facilitated by an organic phosphine catalyst, results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates the potential of such compounds in the synthesis of highly functionalized heterocyclic structures, which could have implications in drug discovery and material science (Zhu, Lan, & Kwon, 2003).
Novel Synthetic Routes
- The development of new synthetic routes for pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds showcases the versatility of thieno-pyridine derivatives in synthesizing complex fused systems. These synthetic strategies could be adapted for the production of compounds with specific properties for applications in pharmaceuticals and organic electronics (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Anticancer Applications
- Synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate and their evaluation against cultured L1210 cells and mice bearing P388 leukemia suggest the potential of thieno-pyridine derivatives in anticancer drug development (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Coordination Polymers and Sensing Applications
- The synthesis of Zn(II)-based coordination polymers using a flexible carboxylate linker and pyridyl co-linkers, leading to structures with potential for fluorescence sensing of nitroaromatic compounds, highlights the applicability of such compounds in the development of luminescent sensors for environmental monitoring and security applications (Gupta, Tomar, & Bharadwaj, 2017).
Photophysical Properties
- The study of spectral-fluorescent properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates and their correlation with chemical structure could provide valuable insights into the design of optoelectronic materials and fluorescent probes (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-13-12-17-19(14-27)33-23(20(17)21(25)28)26-22(29)16-10-6-7-11-18(16)32-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEALEPSUPLSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)





![Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate](/img/structure/B2913659.png)


![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2913663.png)
![6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913665.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2913666.png)